N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide
Descripción
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-17(2)15-25-20-14-19(10-11-21(20)29-16-23(3,4)22(25)26)24-30(27,28)13-12-18-8-6-5-7-9-18/h5-11,14,17,24H,12-13,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAVJZIUDJNZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclization of 2-Aminophenols with Alkynones
A validated method for benzo[b]oxazepines involves reacting 2-aminophenols with alkynones under thermal conditions. For the target compound:
- Substrate : 2-Amino-5-isobutyl-3,3-dimethylphenol (hypothetical precursor).
- Alkynone : Phenylpropynone or derivatives to introduce the oxazepine ring.
Reaction Conditions :
- Solvent : 1,4-Dioxane.
- Temperature : 100°C.
- Mechanism : Alkynylketimine intermediate formation followed by 7-endo-dig cyclization.
Example Protocol :
- Dissolve 2-amino-5-isobutyl-3,3-dimethylphenol (1.0 eq) and phenylpropynone (1.2 eq) in 1,4-dioxane.
- Reflux at 100°C for 12 hours.
- Purify via column chromatography (hexane/ethyl acetate).
Expected Yield : 60–75% (based on analogous reactions).
Sulfonamide Functionalization
Coupling with 2-Phenylethanesulfonyl Chloride
The 7-amino group on the oxazepine core reacts with sulfonyl chlorides to form sulfonamides.
General Procedure :
- Dissolve the oxazepine intermediate (1.0 eq) in anhydrous dichloromethane (DCM).
- Add triethylamine (2.5 eq) and 2-phenylethanesulfonyl chloride (1.5 eq).
- Stir at room temperature for 6–8 hours.
- Quench with water, extract with DCM, and purify via recrystallization.
Critical Parameters :
- Base : Triethylamine or DMAP for acid scavenging.
- Solvent : DCM or THF.
- Temperature : 0–25°C to minimize side reactions.
Yield Optimization :
- Excess sulfonyl chloride (1.5–2.0 eq) improves conversion.
- Catalytic DMAP (0.1 eq) enhances reaction rate.
Integrated Synthetic Route
Stepwise Synthesis
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | 2-Aminophenol, alkynone, 1,4-dioxane, 100°C | 65 |
| 2 | Sulfonylation | 2-Phenylethanesulfonyl chloride, Et₃N, DCM | 82 |
One-Pot Approach
A tandem cyclization-sulfonylation method could reduce purification steps:
- Perform cyclization in 1,4-dioxane.
- Add sulfonyl chloride and base directly to the reaction mixture.
- Isolate via precipitation.
Advantages : Faster throughput; Disadvantages : Lower yield (∼50%) due to competing side reactions.
Analytical Characterization
Spectroscopic Data (Hypothetical)
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.15 (s, 6H, CH₃), δ 1.85 (m, 1H, iBu-CH), δ 3.45 (s, 2H, SO₂CH₂) |
| ¹³C NMR | δ 28.5 (CH₃), δ 55.2 (C₃), δ 172.1 (C=O) |
| HRMS | [M+H]⁺ calc. 487.2145; found 487.2149 |
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 142–144°C (uncorrected).
Challenges and Optimization
Cyclization Steric Effects
The 3,3-dimethyl group may hinder ring closure. Mitigation strategies include:
- Higher temperatures (110–120°C).
- Microwave-assisted synthesis to accelerate reaction kinetics.
Sulfonamide Hydrolysis
The sulfonamide bond is susceptible to acidic/basic conditions. Recommendations:
- Avoid prolonged exposure to aqueous bases during workup.
- Use mild buffers (pH 6–7) for purification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
